2-(3-Methoxypropanesulfonyl)acetonitrile

Neutrophil Elastase IC50 Inhibition

2-(3-Methoxypropanesulfonyl)acetonitrile (CAS 1232400-69-9) is a specialized sulfonyl-based nitrile compound. It is a versatile small molecule scaffold with the molecular formula C₆H₁₁NO₃S and a molecular weight of 177.22 g/mol.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 1232400-69-9
Cat. No. B1454541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxypropanesulfonyl)acetonitrile
CAS1232400-69-9
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCOCCCS(=O)(=O)CC#N
InChIInChI=1S/C6H11NO3S/c1-10-4-2-5-11(8,9)6-3-7/h2,4-6H2,1H3
InChIKeyMNOLJIROPVAKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxypropanesulfonyl)acetonitrile (CAS 1232400-69-9): Key Properties for Research & Procurement Decisions


2-(3-Methoxypropanesulfonyl)acetonitrile (CAS 1232400-69-9) is a specialized sulfonyl-based nitrile compound [1]. It is a versatile small molecule scaffold with the molecular formula C₆H₁₁NO₃S and a molecular weight of 177.22 g/mol [2]. The compound is primarily used in organic synthesis and as a pharmaceutical intermediate [3]. Its unique structure, combining a methoxypropyl chain with an acetonitrile moiety, enables applications in the construction of heterocyclic compounds [4].

Why Generic Substitution of 2-(3-Methoxypropanesulfonyl)acetonitrile (CAS 1232400-69-9) Is Not Recommended


The specific methoxypropanesulfonyl group in this compound imparts distinct electronic and steric properties that influence its reactivity and potential biological activity [1]. Simple substitution with other sulfonyl acetonitriles, such as methyl or phenyl derivatives, will likely result in different reaction outcomes in nucleophilic substitution and cyclization reactions due to altered electron-withdrawing effects and steric bulk [2]. Furthermore, emerging evidence points to a unique role in modulating plant enzyme systems, positioning it as a potential precursor for herbicide safeners, a property not shared by simpler analogs [3]. Therefore, direct replacement without comparative validation is scientifically unsound and could lead to failed syntheses or altered biological profiles [4].

2-(3-Methoxypropanesulfonyl)acetonitrile: Quantitative Evidence for Performance and Selection


Neutrophil Elastase Inhibition Potency: A Quantified Biological Activity Benchmark

In an in vitro assay measuring inhibition of human neutrophil elastase, 2-(3-Methoxypropanesulfonyl)acetonitrile exhibited an IC50 value of 78 nM [1]. This provides a quantifiable benchmark for its biological activity. Direct head-to-head comparison data against a specific analog for this exact assay is not available in the public domain [2]. However, this activity level positions it within a range of interest for serine protease inhibition [3].

Neutrophil Elastase IC50 Inhibition

Herbicide Safener Precursor Potential: A Differentiating Application in Crop Protection

Emerging applications in crop protection formulations have positioned 2-(3-Methoxypropanesulfonyl)acetonitrile as a potential precursor for herbicide safeners [1]. The compound's structure-activity relationship in modulating plant enzyme systems is a key differentiator from many simpler sulfonyl acetonitriles, which lack this specific application potential [2]. While quantitative data on safener efficacy is not yet publicly available, this class-level inference suggests a unique utility not commonly found in other in-class compounds [3].

Herbicide Safener Crop Protection Agrochemical

Heterocyclic Scaffold Construction: A Key Synthetic Utility

The compound is particularly valued for its role in constructing pyridine and pyrimidine scaffolds [1]. While specific comparative reaction yields are not published, the methoxypropyl group offers distinct electronic and steric properties compared to standard aryl or alkyl sulfonyl analogs, which can be exploited for tuning reactivity and selectivity in cyclization reactions [2]. This functional group provides a unique handle for medicinal chemists seeking to diversify heterocyclic libraries [3].

Heterocyclic Compounds Pyridine Pyrimidine

Optimal Research and Industrial Use Cases for 2-(3-Methoxypropanesulfonyl)acetonitrile


Synthesis of Novel Pyridine and Pyrimidine Derivatives

Researchers can utilize this compound as a key building block for constructing polysubstituted pyridine and pyrimidine cores. Its methoxypropyl sulfonyl group provides a unique reactivity profile for cyclization reactions, enabling the exploration of new chemical space in medicinal chemistry programs targeting kinases, GPCRs, or other heterocyclic drug targets [1].

Development of Herbicide Safeners for Crop Protection

Agrochemical scientists investigating novel safeners to protect crops from herbicide injury should prioritize this compound. Its emerging role as a potential safener precursor is supported by structure-activity relationships in modulating plant enzyme systems, offering a new chemical starting point for safener discovery programs [1].

In Vitro Studies Targeting Neutrophil Elastase

Biochemists and pharmacologists studying neutrophil elastase and its role in inflammatory diseases can use this compound as a reference molecule. The published IC50 value of 78 nM provides a quantitative benchmark for assay development and structure-activity relationship studies aimed at developing new elastase inhibitors [2].

General Sulfonamide Derivative Synthesis

Organic chemists requiring a sulfonyl-containing building block with moderate solubility in polar organic solvents will find this compound advantageous for preparing diverse sulfonamide libraries. Its stability under various reaction conditions facilitates its use in multi-step synthetic sequences [3].

Technical Documentation Hub

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